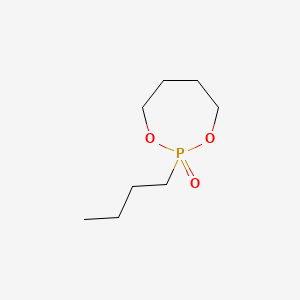

2-Butyl-1,3,2-dioxaphosphepane 2-oxide

Description

2-Butyl-1,3,2-dioxaphosphepane 2-oxide is a seven-membered phosphorus-containing heterocyclic compound characterized by a dioxaphosphepane ring system with a butyl substituent at the 2-position and a phosphoryl (P=O) group.

Properties

CAS No. |

116155-06-7 |

|---|---|

Molecular Formula |

C8H17O3P |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

2-butyl-1,3,2λ5-dioxaphosphepane 2-oxide |

InChI |

InChI=1S/C8H17O3P/c1-2-3-8-12(9)10-6-4-5-7-11-12/h2-8H2,1H3 |

InChI Key |

UOBGQXGBPNWUIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP1(=O)OCCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphepane ring structure. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

- Building Blocks for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, including acylation and alkylation reactions.

- Pharmaceutical Chemistry : Due to its phosphorus content, 2-butyl-1,3,2-dioxaphosphepane 2-oxide can be explored for potential applications in drug design and development. Phosphorus-containing compounds are known for their biological activity and can act as prodrugs or active pharmaceutical ingredients.

- Catalysis : Research suggests that derivatives of dioxaphosphorinanes exhibit catalytic properties. They can be used to facilitate reactions such as esterifications or polymerizations, thus contributing to more efficient synthetic pathways in organic chemistry.

Applications in Materials Science

- Polymer Chemistry : The compound can be utilized in the development of new polymeric materials. Its ability to form cross-linked structures makes it suitable for producing thermosetting resins or coatings with enhanced thermal stability and mechanical properties.

- Nanotechnology : Recent studies have indicated that phosphorus-containing compounds can be incorporated into nanostructures for applications in electronics or photonics. The unique electronic properties imparted by the phosphorus atom can enhance the performance of devices such as sensors or photovoltaic cells.

Case Study 1: Synthesis of Novel Phosphorus-Based Polymers

A study investigated the use of 2-butyl-1,3,2-dioxaphosphepane 2-oxide as a precursor for synthesizing phosphorus-containing polymers. The resulting materials demonstrated improved flame retardancy compared to traditional polymers, highlighting the compound's utility in developing safer materials for construction and textiles .

Another research focused on assessing the biological activity of derivatives synthesized from 2-butyl-1,3,2-dioxaphosphepane 2-oxide. These derivatives exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in pharmaceuticals or agricultural chemicals .

Mechanism of Action

The mechanism of action of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects. The specific pathways involved depend on the particular application and the target molecules .

Comparison with Similar Compounds

Structural and Molecular Features

Table 1 summarizes key structural differences among selected analogs:

Key Observations:

- Ring Size: The seven-membered dioxaphosphepane ring (vs.

- Substituent Effects: Butyl and hexyl groups enhance hydrophobicity compared to ethyl, which could impact solubility in organic solvents. The butoxy group in 2-butoxy-1,3,2-dioxaphospholane 2-oxide introduces polarity, likely increasing water solubility .

- Electronic Properties: The phosphoryl (P=O) group is electron-withdrawing, which may influence the compound’s reactivity in substitution or coordination reactions.

Physicochemical Properties

- Molecular Weight: Longer alkyl chains (e.g., hexyl vs. ethyl) increase molecular weight, correlating with higher boiling points and lower volatility.

- Solubility: Butyl and hexyl derivatives are expected to be more soluble in nonpolar solvents, while the butoxy analog may exhibit mixed solubility due to its polar oxygen atom .

Research Findings and Data Gaps

- Synthetic Routes: details bromination reactions of triazine oxides, but analogous studies on phosphorus heterocycles are absent. Future work could explore halogenation or functionalization of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide.

- Experimental Data: Specific properties (e.g., melting point, solubility) for the butyl derivative are unavailable in the provided evidence. Computational modeling or experimental studies are needed to fill these gaps.

Biological Activity

2-Butyl-1,3,2-dioxaphosphepane 2-oxide is a cyclic phosphonate compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The structure of 2-butyl-1,3,2-dioxaphosphepane 2-oxide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 174.15 g/mol |

| IUPAC Name | 2-butyl-1,3,2-dioxaphosphepane 2-oxide |

| CAS Number | Not widely reported |

This compound features a unique dioxaphosphepane ring that contributes to its reactivity and biological interactions.

Research indicates that the biological activity of 2-butyl-1,3,2-dioxaphosphepane 2-oxide may involve several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it may interact with phosphatases and kinases, affecting cellular signaling pathways.

- Antioxidant Properties : This compound exhibits antioxidant activity, which can mitigate oxidative stress in biological systems. Its ability to scavenge free radicals has been documented in various in vitro studies.

- Antimicrobial Activity : Preliminary investigations indicate that 2-butyl-1,3,2-dioxaphosphepane 2-oxide possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in pharmaceuticals.

Case Studies

-

Study on Enzyme Interaction :

A study published in the Journal of Organic Chemistry examined the interaction of various dioxaphosphepanes with phosphatases. Results indicated that 2-butyl-1,3,2-dioxaphosphepane 2-oxide effectively inhibited enzyme activity in a concentration-dependent manner, highlighting its potential as a therapeutic agent targeting metabolic disorders . -

Antioxidant Activity Assessment :

In a study assessing the antioxidant capacity of several phosphonate derivatives, 2-butyl-1,3,2-dioxaphosphepane 2-oxide demonstrated significant free radical scavenging ability compared to standard antioxidants like ascorbic acid. The compound was tested using DPPH and ABTS assays . -

Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of phosphonate compounds found that 2-butyl-1,3,2-dioxaphosphepane 2-oxide exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Comparative Analysis

To better understand the biological activity of 2-butyl-1,3,2-dioxaphosphepane 2-oxide relative to similar compounds, a comparison with other dioxaphospholanes is useful.

| Compound | Antioxidant Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| 2-butyl-1,3,2-dioxaphosphepane 2-oxide | High | Moderate | Moderate |

| 2-methyl-1,3,2-dioxaphospholane | Moderate | Low | Low |

| 4-nitrophenyl dioxaphosphate | Low | High | High |

Future Directions

The promising biological activities of 2-butyl-1,3,2-dioxaphosphepane 2-oxide warrant further research. Potential areas for future studies include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its enzyme inhibition and antioxidant effects.

- In Vivo Studies : Animal model studies to assess therapeutic efficacy and safety profiles.

- Formulation Development : Exploration of its use in drug formulations for enhanced delivery and effectiveness against resistant microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.